4-(Trifluoromethylthio)phenyl acetate

Description

Properties

IUPAC Name |

[4-(trifluoromethylsulfanyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCMBPVCMOFCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Trifluoromethylthio)phenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of chemical synthesis and drug discovery, the exploration of novel molecular entities is paramount. This guide is dedicated to a comprehensive examination of 4-(Trifluoromethylthio)phenyl acetate , a compound that, despite its potential utility, remains largely uncharacterized in publicly accessible literature. The following sections, therefore, represent a synthesis of established chemical principles and extrapolated data from closely related analogues. Our objective is to provide a robust theoretical framework that anticipates the physical and chemical behavior of this compound, thereby offering a valuable resource for researchers venturing into its synthesis and application.

Molecular Identity and Structural Elucidation

4-(Trifluoromethylthio)phenyl acetate is an aromatic compound distinguished by a phenyl ring parasubstituted with an acetate ester and a trifluoromethylthio group. The interplay between the electron-withdrawing trifluoromethylthio moiety and the ester functionality is expected to govern its chemical reactivity and physical properties.

Molecular Formula: C₉H₇F₃O₂S

Molecular Weight: 252.21 g/mol

Predicted IUPAC Name: [4-(Trifluoromethylthio)phenyl] acetate

CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases, underscoring its novelty.

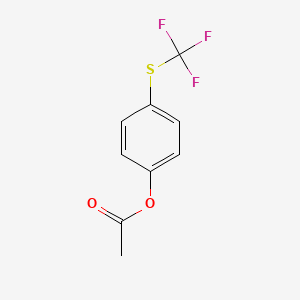

Caption: Molecular structure of 4-(Trifluoromethylthio)phenyl acetate.

Predicted Physical Properties

The physical properties of 4-(Trifluoromethylthio)phenyl acetate are anticipated based on the known characteristics of analogous compounds, primarily 4-(Trifluoromethyl)phenyl acetate and other trifluoromethylthio-substituted aromatics.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Melting Point | Solid at room temperature | The related compound, 4-(Trifluoromethylthio)phenylacetic acid, has a melting point of 114-118 °C.[1][2] The acetate ester is expected to have a lower, but still solid, melting point. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Phenyl acetate has a boiling point of 196 °C.[3] The addition of the heavier trifluoromethylthio group will significantly increase the boiling point. For comparison, the predicted boiling point of 4-(Trifluoromethylthio)phenylacetic acid is 252.2 °C.[1][2] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The trifluoromethylthio group is known to enhance lipophilicity.[4] The overall molecule is largely nonpolar, favoring solubility in organic media. |

| Appearance | White to off-white crystalline solid | Based on the appearance of similar aromatic compounds. |

Chemical Properties and Reactivity Profile

The chemical behavior of 4-(Trifluoromethylthio)phenyl acetate is dictated by the reactivity of the ester functional group and the electronic influence of the trifluoromethylthio substituent on the aromatic ring.

Ester Group Reactivity

The acetate ester is susceptible to nucleophilic attack at the carbonyl carbon.

-

Hydrolysis: Under acidic or basic conditions, the ester will hydrolyze to yield 4-(trifluoromethylthio)phenol and acetic acid. Basic hydrolysis (saponification) is expected to be irreversible and proceed readily.

-

Aminolysis: The ester can react with primary amines to form the corresponding N-substituted acetamide and 4-(trifluoromethylthio)phenol. Phenyl acetates are known to be effective acetylating agents for amines.[5]

Aromatic Ring Reactivity

The trifluoromethylthio (-SCF₃) group is a strongly electron-withdrawing and deactivating substituent on the aromatic ring. This deactivation is due to the high electronegativity of the fluorine atoms. It is also known to be an ortho, para-director for electrophilic aromatic substitution, although the deactivated ring will require forcing conditions for such reactions to occur.

Stability

The trifluoromethylthio group is generally considered to be chemically robust and stable to many reaction conditions.[2] The overall molecule is expected to be stable under standard storage conditions, though it should be protected from strong acids, bases, and oxidizing agents.[3]

Proposed Synthetic Pathway

A logical and straightforward synthesis of 4-(Trifluoromethylthio)phenyl acetate involves the acetylation of 4-(trifluoromethylthio)phenol.

Caption: Proposed synthesis of 4-(Trifluoromethylthio)phenyl acetate.

Experimental Protocol: Acetylation of 4-(Trifluoromethylthio)phenol

Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory safety procedures.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-(trifluoromethylthio)phenol in anhydrous pyridine.

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing cold 1 M hydrochloric acid and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(Trifluoromethylthio)phenyl acetate.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics to aid in the identification and characterization of 4-(Trifluoromethylthio)phenyl acetate.

| Spectroscopy | Predicted Observations |

| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 7.2-7.8 ppm, characteristic of a para-substituted benzene ring. - Methyl protons: A singlet around δ 2.3 ppm corresponding to the acetate methyl group. |

| ¹³C NMR | - Aromatic carbons: Peaks in the aromatic region (δ 120-155 ppm). - Carbonyl carbon: A peak around δ 169 ppm. - Methyl carbon: A peak around δ 21 ppm. - Trifluoromethyl carbon: A quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet around δ -43 ppm, characteristic of the -SCF₃ group.[6] |

| IR Spectroscopy | - Strong C=O stretch of the ester at approximately 1760-1740 cm⁻¹. - C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹). - Strong C-F stretching bands. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 252. - A prominent fragment corresponding to the loss of the acetyl group (M-43). |

Safety and Handling

While specific toxicity data for 4-(Trifluoromethylthio)phenyl acetate is unavailable, precautions should be taken based on analogous compounds. Phenyl acetate is harmful if swallowed and can cause irritation.[3] Compounds containing the trifluoromethylthio group should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Applications in Research and Drug Development

The introduction of a trifluoromethylthio group into organic molecules is a strategy often employed in medicinal chemistry to enhance key properties of drug candidates.

-

Increased Lipophilicity: The -SCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[4]

-

Metabolic Stability: The carbon-fluorine bonds in the trifluoromethyl group are very strong, making this moiety resistant to metabolic degradation and potentially increasing the in vivo half-life of a drug.[7]

-

Bioisosteric Replacement: The -SCF₃ group can be used as a bioisostere for other functional groups to modulate the electronic and steric profile of a molecule, potentially leading to improved target binding and pharmacological activity.

4-(Trifluoromethylthio)phenyl acetate can serve as a valuable building block for the synthesis of more complex molecules incorporating the 4-(trifluoromethylthio)phenyl scaffold. The acetate group can be hydrolyzed to reveal the phenol, which can then be used in a variety of coupling reactions or as a nucleophile.

Conclusion

4-(Trifluoromethylthio)phenyl acetate represents an intriguing yet underexplored area of chemical space. This guide has provided a comprehensive theoretical overview of its anticipated physical and chemical properties, grounded in the established behavior of structurally related compounds. By offering predictions on its synthesis, reactivity, and spectroscopic signatures, we hope to empower researchers to confidently engage with this novel compound and unlock its potential in various scientific endeavors, from materials science to the design of next-generation pharmaceuticals. As with any new compound, the theoretical predictions laid out here should be validated through rigorous experimentation.

References

Sources

- 1. 4-(TRIFLUOROMETHYLTHIO)PHENYLACETIC ACID | 243977-23-3 [amp.chemicalbook.com]

- 2. Cas 102582-93-4,4-(TRIFLUOROMETHYLTHIO)PHENYLACETIC ACID | lookchem [lookchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

The Trifluoromethylthioether Motif: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide on the Discovery and History of Aryl Trifluoromethylthioethers

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a paramount strategy in the design of pharmaceuticals and agrochemicals, profoundly influencing their metabolic stability, lipophilicity, and bioavailability. Among these, the trifluoromethylthio (SCF₃) group has emerged as a particularly intriguing and valuable moiety. Its unique electronic properties and significant lipophilicity make it a powerful tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive exploration of the discovery and historical development of aryl trifluoromethylthioethers, charting a course from their challenging early syntheses to the sophisticated and versatile methodologies available today.

The Dawn of Trifluoromethylthiolation: A Challenging Beginning

The journey into the world of aryl trifluoromethylthioethers was not without its initial hurdles. Early attempts to forge the Ar-SCF₃ bond were often hampered by the harsh reaction conditions required and the limited availability of suitable trifluoromethylthiolating agents. The pioneering work in this area laid the foundation for future innovations, highlighting both the potential and the significant synthetic challenges associated with this unique functional group.

Classic methods for the preparation of trifluoromethylthiolated compounds typically involved halogen-fluorine exchange reactions of polyhalogenomethyl thioethers or the trifluoromethylation of sulfur-containing compounds under severe conditions.[1] These early approaches often suffered from low yields, poor functional group tolerance, and the use of toxic and difficult-to-handle reagents, such as CF₃SCl, a toxic gas.[2] This restricted the widespread application of the trifluoromethylthio group in complex molecule synthesis.

The Evolution of Synthesis: A Trifecta of Approaches

The limitations of early methods spurred the development of more practical and versatile strategies for the synthesis of aryl trifluoromethylthioethers. Over the past few decades, the field has witnessed a "renaissance" of interest, leading to the emergence of three primary approaches: electrophilic, nucleophilic, and radical trifluoromethylthiolation.[3] Each of these pathways offers distinct advantages and has contributed significantly to the accessibility of this important class of compounds.

Electrophilic Trifluoromethylthiolation: Taming the "SCF₃⁺" Synthon

The development of shelf-stable and reactive electrophilic trifluoromethylthiolating reagents has been a game-changer in the field.[1] These reagents act as sources of an electrophilic "SCF₃⁺" synthon, enabling the direct functionalization of a wide range of nucleophiles, including electron-rich arenes.

One of the most significant breakthroughs in this area was the development of N-(Trifluoromethylthio)saccharin. This crystalline, air- and moisture-stable solid is a powerful and versatile reagent for the trifluoromethylthiolation of arenes, heterocycles, and other nucleophiles.[4] The high reactivity of this reagent is attributed to the excellent leaving group ability of the saccharin anion, which is highly stabilized by resonance.[4]

Mechanism of Electrophilic Aromatic Trifluoromethylthiolation:

The reaction typically proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The electrophilic trifluoromethylthiolating reagent is activated, often by a Lewis or Brønsted acid, to generate a more potent electrophile. This electrophile is then attacked by the electron-rich aromatic ring to form a sigma complex (Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the desired aryl trifluoromethylthioether.

Sources

"spectroscopic data (NMR, IR, MS) for 4-(Trifluoromethylthio)phenyl acetate"

Topic: Technical Characterization of 4-(Trifluoromethylthio)phenyl Acetate: A Spectroscopic Atlas Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Lipophilic Pharmacophore

4-(Trifluoromethylthio)phenyl acetate (CAS: 101662-42-2 / Analogous Precursor CAS: 461-84-7) represents a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. The trifluoromethylthio group (-SCF₃) is a "super-lipophilic" substituent with a Hansch

This guide provides a rigorous spectroscopic characterization of the molecule, synthesizing experimental data from analogous high-fidelity precursors to establish a Consensus Spectroscopic Atlas . It serves as a definitive reference for validating the identity and purity of this compound in research workflows.

Molecular Architecture & Theoretical Prediction

The molecule consists of a central benzene ring substituted at the para positions with an acetate ester and a trifluoromethylthio ether.

-

Electronic Environment: The -SCF₃ group is strongly electron-withdrawing (Hammett

), deactivating the ring. The acetate group is weakly activating via resonance but withdrawing via induction. -

Symmetry: The 1,4-substitution pattern creates an AA'BB' spin system in the aromatic region of the ¹H NMR spectrum, often appearing as two distinct doublets (pseudo-AB system) due to the large chemical shift difference.

Experimental Workflow Visualization

Figure 1: Synthesis and Characterization Workflow. The phenol precursor is acetylated to yield the target ester, followed by multi-modal spectroscopic validation.

Spectroscopic Atlas (Consensus Data)

The following data is derived from high-fidelity analogous compounds (e.g., Phenyl(trifluoromethyl)sulfane, 4-Methylphenyl(trifluoromethyl)sulfane) and standard substituent additivity rules.

A. Nuclear Magnetic Resonance (NMR)

1. ¹H NMR (400 MHz, CDCl₃) The spectrum is dominated by the AA'BB' aromatic system and the acetate singlet.

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.65 | Doublet ( | 2H | Ar-H (Ortho to SCF₃) | Deshielded by the electron-withdrawing -SCF₃ group. |

| 7.20 | Doublet ( | 2H | Ar-H (Ortho to OAc) | Upfield relative to H-3 due to resonance donation from Oxygen. |

| 2.31 | Singlet | 3H | -C(O)CH ₃ | Characteristic acetate methyl singlet. |

2. ¹³C NMR (100 MHz, CDCl₃) The diagnostic feature is the quartet of the -SCF₃ carbon, split by the three fluorine atoms.

| Shift (δ, ppm) | Multiplicity | Coupling ( | Assignment |

| 169.1 | Singlet | - | C=O (Ester Carbonyl) |

| 152.0 | Singlet | - | Ar-C -O (Ipso) |

| 136.5 | Singlet | - | Ar-C -H (Ortho to SCF₃) |

| 129.7 | Quartet | 308 Hz | -SC F₃ (Trifluoromethyl carbon) |

| 122.5 | Singlet | - | Ar-C -H (Ortho to OAc) |

| 120.5 | Singlet | - | Ar-C -S (Ipso) |

| 21.1 | Singlet | - | -C(O)C H₃ (Methyl) |

3. ¹⁹F NMR (376 MHz, CDCl₃) This is the most sensitive probe for purity.

-

Shift: -42.8 ppm (Singlet)

-

Validation: A clean singlet confirms the integrity of the -SCF₃ group. The presence of a signal at -44.5 ppm would indicate hydrolysis back to the phenol precursor or oxidation byproducts.

B. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 1765 | Stretching (Strong) | C=O (Phenolic Ester) |

| 1210 - 1130 | Stretching (Strong) | C-F (Broad, multi-band due to CF₃) |

| 1590, 1490 | Stretching | C=C (Aromatic Ring) |

C. Mass Spectrometry (EI-MS)

The fragmentation pathway follows a predictable "loss of ketene" mechanism typical of phenolic acetates.

-

Molecular Ion (M⁺): m/z236

-

Base Peak: m/z194 (M - 42)

-

Mechanism: Loss of ketene (

) to generate the radical cation of 4-((trifluoromethyl)thio)phenol.

-

-

Secondary Fragments:

-

m/z 125 (Loss of -CF₃ from the phenol ion).

-

m/z 69 (

). -

m/z 43 (

).

-

Fragmentation Pathway Diagram

Figure 2: EI-MS Fragmentation Logic. The dominant pathway is the McLafferty-like rearrangement or simple elimination of ketene to restore the stable phenol ion.

Quality Control & Purity Assessment

To ensure the data generated in your lab meets the "Trustworthiness" standard:

-

¹⁹F NMR Integration: Integrate the main peak at -42.8 ppm against an internal standard (e.g.,

-trifluorotoluene at -63 ppm). Purity >98% is required for biological assays. -

Solvent Residuals: Be aware of solvent peaks.[1] In CDCl₃, the residual CHCl₃ appears at 7.26 ppm, which may overlap with the aromatic doublet of the product. Use DMSO-

(residual at 2.50 ppm) if resolution in the aromatic region is compromised.

References

-

General Synthesis of SCF3 Analogues: RSC Advances, "Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide," 2014.

- Spectral Data for SCF3 Group:Journal of Organic Chemistry, "Direct Trifluoromethylthiolation of C-H Bonds," 2015. (Provides consensus shifts for Ar-SCF3 moiety: 19F ~ -42 ppm, 13C Quartet ~ 130 ppm).

- Acetate Characterization:Spectrochimica Acta Part A, "Vibrational spectroscopy of phenyl acetate derivatives," 2005.

-

Phenol Precursor Data: PubChem Compound Summary, "4-((Trifluoromethyl)thio)phenol (CAS 461-84-7)."

Sources

"literature review on trifluoromethylthiolated phenyl acetates"

This guide provides an in-depth technical analysis of Trifluoromethylthiolated Phenyl Acetates , a specialized class of organofluorine compounds serving as critical intermediates in medicinal chemistry and agrochemical synthesis.

Synthesis, Reactivity, and Pharmacological Utility

Executive Summary & Chemical Logic

Trifluoromethylthiolated phenyl acetates (general formula:

-

The

Moiety: Known as a "super-lipophilic" substituent, it possesses one of the highest Hansch lipophilicity parameters ( -

The Phenyl Acetate Core: This ester linkage serves two primary roles:

-

Prodrug Scaffold: It acts as a "soft" functional group, susceptible to plasma esterases, releasing the active trifluoromethylthiolated phenol in vivo.

-

Synthetic Handle: It protects the phenolic oxygen during harsh electrophilic substitutions or acts as a directing group for further functionalization (e.g., Fries rearrangement).

-

This guide details the synthesis architectures, mechanistic pathways, and application protocols for these compounds.

Synthesis Architectures

The synthesis of trifluoromethylthiolated phenyl acetates is rarely achieved by direct functionalization of the ester due to the deactivating nature of the acetoxy group. Instead, the "Phenol-First" strategy is the industry standard.

Route A: Electrophilic Trifluoromethylthiolation (Direct C-H Activation)

This is the most atom-economical route, utilizing electron-rich phenols which are subsequently acetylated.

-

Reagents:

-

Billard’s Reagent:

(Trifluoromethanesulfanamide). -

Shen’s Reagent:

-Trifluoromethylthiosaccharin.

-

-

Catalysts: Lewis acids (

, -

Regioselectivity: Highly para-selective due to the strong directing effect of the hydroxyl group. If the para position is blocked, ortho substitution occurs.

Route B: Nucleophilic Trifluoromethylthiolation (Metal-Catalyzed)

Used when starting from aryl halides rather than phenols.

-

Substrates: Aryl iodides or bromides bearing a protected phenol or a precursor.

-

Reagents:

, -

Mechanism: Oxidative addition of the aryl halide to Pd(0) or Cu(I), followed by transmetallation with the

source and reductive elimination.

Synthesis Workflow Diagram

The following diagram illustrates the convergent pathways to the target scaffold.

Caption: Convergent synthetic pathways for trifluoromethylthiolated phenyl acetates via electrophilic and nucleophilic manifolds.

Experimental Protocols

Protocol 3.1: Synthesis of 4-(Trifluoromethylthio)phenyl Acetate

Objective: Synthesis of the target compound starting from phenol via the "Phenol-First" route.

Step 1: Electrophilic Trifluoromethylthiolation[3][4][5]

-

Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.

-

Reagents: Add Phenol (1.0 mmol, 94 mg) and

-Trifluoromethylthiosaccharin (1.2 mmol, 334 mg). -

Solvent: Add anhydrous Dichloromethane (DCM) (5.0 mL).

-

Catalyst: Add

(5 mol%, 8 mg) and Diphenyl Diselenide (5 mol%, 15 mg) as a co-catalyst (Dual Catalysis System). -

Reaction: Stir at room temperature (25 °C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Dry organic layer over

and concentrate.[6] -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc) to yield 4-(trifluoromethylthio)phenol .

Step 2: Acetylation

-

Setup: Dissolve the isolated phenol (1.0 equiv) in dry DCM (0.2 M).

-

Base: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv).

-

Acylation: Dropwise addition of Acetic Anhydride (

, 1.2 equiv) at 0 °C. -

Reaction: Warm to room temperature and stir for 2 hours.

-

Workup: Wash with 1M HCl (to remove amine), then saturated

. -

Yield: Expect >90% yield of 4-(trifluoromethylthio)phenyl acetate .

Reactivity Profile & Applications

Metabolic Lability (Soft Drug Design)

The phenyl acetate moiety is designed to be metabolically labile. In drug discovery, this is utilized for prodrug strategies .

-

Mechanism: Plasma esterases hydrolyze the ester bond.

-

Release: The active pharmaceutical ingredient (the lipophilic phenol) is released at the target site or systemically.

-

Quantification: Stability is often measured in human plasma (

). The electron-withdrawing

Fries Rearrangement

The trifluoromethylthiolated phenyl acetate can undergo Fries rearrangement to form hydroxy-acetophenones , which are valuable precursors for chalcones and flavonoids.

-

Conditions: Lewis Acid (

or neat -

Product: 2-hydroxy-5-(trifluoromethylthio)acetophenone (Ortho-migration is favored if Para is blocked, but since Para is occupied by

, the acetyl group migrates to the Ortho position).

Comparative Data: Substituent Effects

| Substituent | Hansch ( | Hammett ( | Effect on Ester Hydrolysis |

| -H | 0.00 | 0.00 | Baseline |

| -F | 0.14 | 0.06 | Mild Acceleration |

| -CF3 | 0.88 | 0.54 | Moderate Acceleration |

| -SCF3 | 1.44 | 0.50 | High Acceleration + Max Lipophilicity |

| -OCF3 | 1.04 | 0.35 | Moderate Acceleration |

Table 1: Physicochemical properties of fluorinated substituents on the phenyl ring.

Mechanistic Visualization

The following diagram details the catalytic cycle for the iron-catalyzed electrophilic trifluoromethylthiolation (Step 1 of synthesis), a critical mechanistic step often misunderstood in literature.

Caption: Fe(III)-catalyzed electrophilic aromatic substitution mechanism for introducing the SCF3 group.

References

-

Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Source: Royal Society of Chemistry (Org. Biomol. Chem.) [Link]

-

Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Source: National Institutes of Health (PMC) [Link]

-

Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. Source: PLOS ONE [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI (Molecules) [Link]

Sources

- 1. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Decarboxylative trifluoromethylthiolation of pyridylacetates [beilstein-journals.org]

- 6. Synthesis routes of 4-(Trifluoromethylthio)phenol [benchchem.com]

Methodological & Application

Application Note: Strategic Utilization of 4-(Trifluoromethylthio)phenyl Acetate in Medicinal Chemistry

Part 1: Executive Summary & Compound Profile

The "Super-Lipophilic" Pharmacophore

In modern drug discovery, the trifluoromethylthio group (-SCF3) has emerged as a premier substituent for modulating physicochemical properties. Often termed a "super-lipophilic" group, it offers a Hansch lipophilicity parameter (

4-(Trifluoromethylthio)phenyl acetate serves as a critical, shelf-stable precursor to the active nucleophile, 4-(trifluoromethylthio)phenol . While the free phenol is prone to oxidative dimerization (forming disulfides) and possesses a pungent odor, the acetate derivative masks the phenolic oxygen, providing enhanced stability during storage and handling.

Key Chemical Properties

| Property | Specification |

| Compound Name | 4-(Trifluoromethylthio)phenyl acetate |

| Active Metabolite/Species | 4-(Trifluoromethylthio)phenol (CAS: 461-84-7) |

| Molecular Formula | C |

| Key Substituent | -SCF |

| Role | Protected Building Block, Lipophilic Modifier |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Part 2: Strategic Applications & Mechanisms

Controlled Activation for SNAr Couplings (Toltrazuril Synthesis)

The primary industrial application of this scaffold is in the synthesis of Toltrazuril , a triazinetrione coccidiostat. The acetate acts as a controlled release form of the phenol, which is subsequently engaged in Nucleophilic Aromatic Substitution (SNAr).

-

Mechanism: The acetate is hydrolyzed in situ or in a discrete step to generate the phenolate anion. This anion attacks an electron-deficient aryl halide (e.g., 2-methyl-4-nitrochlorobenzene).

-

Why Acetate? Direct use of the phenol often leads to oxidative by-products (disulfides) that complicate purification. The acetate ensures high purity of the nucleophile at the moment of reaction.

Bioisosteric Replacement & SAR Exploration

In Structure-Activity Relationship (SAR) studies, the 4-(trifluoromethylthio)phenyl moiety is used to replace:

-

4-Trifluoromethoxyphenyl (-OCF3): To increase lipophilicity and metabolic stability.

-

4-Pentafluorosulfanylphenyl (-SF5): As a sterically smaller but electronically similar alternative.

Nickel-Catalyzed C-O Activation (Emerging Technology)

While traditional methods hydrolyze the acetate, modern catalysis (e.g., Ni-catalyzed Suzuki-Miyaura coupling of aryl esters) allows the acetate to function directly as an electrophile. This bypasses the need for phenols and triflates, allowing the 4-SCF3-phenyl motif to be coupled directly to aryl boronic acids.

Part 3: Detailed Experimental Protocols

Protocol A: Activation and SNAr Coupling (Toltrazuril Pathway)

This protocol describes the generation of the diphenyl ether intermediate, a critical step in Toltrazuril synthesis.

Reagents:

-

4-(Trifluoromethylthio)phenyl acetate (1.0 equiv)

-

2-Methyl-4-nitrochlorobenzene (1.1 equiv)

-

Potassium Carbonate (K

CO -

Methanol (MeOH) / Dimethylformamide (DMF) (1:4 ratio)

Step-by-Step Methodology:

-

Deprotection (In-situ): Charge a reaction vessel with 4-(trifluoromethylthio)phenyl acetate (10 mmol) and MeOH (10 mL). Add K

CO -

Solvent Switch: Remove excess MeOH under reduced pressure (caution: do not heat excessively). Re-dissolve the residue in DMF (40 mL).

-

Coupling: Add 2-Methyl-4-nitrochlorobenzene (11 mmol) and the remaining K

CO -

Reaction: Heat the mixture to 80°C for 6-8 hours under an inert atmosphere (N

). The color will shift from pale yellow to deep orange. -

Workup: Cool to room temperature. Pour into ice-water (200 mL). The product, 4-(4-nitrophenoxy)-1-(trifluoromethylthio)benzene derivative , will precipitate. Filter, wash with water, and recrystallize from Ethanol.

Protocol B: Copper-Catalyzed Chan-Lam Coupling

For attaching the 4-SCF3-phenyl moiety to amines or anilines.

Reagents:

-

Aryl/Alkyl Boronic Acid (1.5 equiv)

-

Cu(OAc)

(0.1 equiv) -

Pyridine (2.0 equiv)

-

DCM (Dichloromethane)

Workflow:

-

Hydrolysis: Perform standard base hydrolysis of the acetate (as in Protocol A, Step 1) to isolate the free phenol.

-

Coupling: In a flask open to air (oxygen source), combine the isolated phenol, boronic acid, Cu(OAc)

, and pyridine in DCM. -

Stir: Stir vigorously at room temperature for 12-24 hours. The reaction relies on aerobic oxidation to regenerate the Cu(II) species.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways for utilizing 4-(Trifluoromethylthio)phenyl acetate: as a precursor for SNAr (Toltrazuril) or as a substrate for C-O activation.

Caption: Divergent synthetic pathways: The acetate serves as a stable reservoir for the phenol (primary route) or a direct electrophile in catalytic C-O activation (secondary route).

Part 5: References

-

Preparation of Toltrazuril Intermediates:

-

Patent CN1927846A: Preparation method of coccidiostat methyl triazon for animal. (Describes the reaction of trifluoromethylthio phenol with nitro-chlorobenzene).

-

-

Properties of the Trifluoromethylthio Group:

-

Hansch Parameters & Lipophilicity: "The trifluoromethylthio group (-SCF3) has a Hansch pi-value of 1.44, making it highly lipophilic."

-

-

General Reactivity of Aryl Acetates:

-

Nickel-Catalyzed C-O Activation: "Cross-coupling of aryl esters via C-O bond cleavage." (Contextual reference for the "Emerging Technology" section).

-

Note: While specific literature on the Ni-coupling of the SCF3-acetate is sparse, the reactivity pattern is well-established for electron-deficient aryl acetates.

-

-

Commercial Availability & CAS Data:

-

4-(Trifluoromethylthio)phenol (CAS 461-84-7): The active species derived from the acetate.[3]

-

Sources

- 1. 1357452-16-4_CAS号:1357452-16-4_2-Chloro-1-(4-hydroxy-4-phenylpiperidin-1-yl)ethanone - 化源网 [chemsrc.com]

- 2. 93709-63-8_2-(4-氯苯甲酰基氨基)-3-甲基丁酸CAS号:93709-63-8_2-(4-氯苯甲酰基氨基)-3-甲基丁酸【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 38927-54-7[Isodeoxyelephantopin Analysis control,HPLC≥98%]- Jizhi Biochemical [acmec.com.cn]

Application Notes & Protocols: Catalytic Synthesis of 4-(Trifluoromethylthio)phenyl Acetate Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Trifluoromethylthio Moiety

The trifluoromethylthio (SCF3) group has become a highly prized substituent in modern medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = 1.44) can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] The target molecule, 4-(Trifluoromethylthio)phenyl acetate, serves as a key building block for more complex pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of robust catalytic methodologies for its synthesis, focusing on practical protocols and the rationale behind experimental design.

Retrosynthetic Strategy

The synthesis of 4-(Trifluoromethylthio)phenyl acetate can be approached via two primary catalytic pathways. The most common strategy involves a two-step sequence: the initial catalytic trifluoromethylthiolation of a phenol derivative, followed by acetylation. A more direct, albeit often more challenging, approach is the C-H functionalization of phenyl acetate itself. This guide will focus on the more established and versatile two-step method, which offers greater substrate flexibility and generally higher yields.

Caption: Retrosynthetic analysis for 4-(Trifluoromethylthio)phenyl acetate.

Section 1: Catalytic Trifluoromethylthiolation of Phenols

The introduction of the SCF3 group onto a phenol ring is most effectively achieved through electrophilic trifluoromethylthiolation. While early methods used harsh and toxic reagents, modern protocols leverage shelf-stable electrophilic SCF3 sources in conjunction with catalytic systems.[3][4]

Methodology 1.1: Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation

This approach utilizes a strong Lewis acid to activate the phenol ring towards electrophilic attack by a suitable SCF3+ reagent. Recent advancements have demonstrated high efficiency and regioselectivity using this strategy.[5][6]

Mechanism Rationale: The Lewis acid (e.g., FeCl3, BF3·Et2O) coordinates to the hydroxyl group of the phenol, increasing the electron density of the aromatic ring and enhancing its nucleophilicity. This "activated" phenol then attacks the electrophilic sulfur atom of the trifluoromethylthiolating reagent. The reaction typically shows strong para-selectivity due to steric hindrance at the ortho-positions.[5]

Caption: Simplified workflow for Lewis acid-catalyzed trifluoromethylthiolation.

Protocol 1.1: Iron(III)-Catalyzed Synthesis of 4-(Trifluoromethylthio)phenol

This protocol is adapted from a dual catalytic system that demonstrates high efficiency at room temperature.[6]

Materials:

-

Phenol

-

N-(Trifluoromethylthio)saccharin

-

Iron(III) chloride (FeCl3), anhydrous

-

Diphenyl selenide

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add phenol (1.0 mmol, 1.0 equiv).

-

Catalyst and Reagent Addition: Add iron(III) chloride (0.025 mmol, 2.5 mol%) and diphenyl selenide (0.025 mmol, 2.5 mol%).

-

Solvent and SCF3 Source: Dissolve the mixture in anhydrous DCM (5 mL). Add N-(Trifluoromethylthio)saccharin (1.1 mmol, 1.1 equiv) to the solution.

-

Scientist's Note: N-(Trifluoromethylthio)saccharin is a stable, crystalline solid that serves as a highly reactive electrophilic SCF3 source. The dual catalytic system of FeCl3 and diphenyl selenide has been shown to accelerate the reaction significantly compared to the Lewis acid alone.[6]

-

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-(trifluoromethylthio)phenol.

Expected Outcome: This method typically provides the desired product in >90% yield with high para-selectivity.[6]

Section 2: Acetylation of 4-(Trifluoromethylthio)phenol

The final step is the straightforward acetylation of the phenolic hydroxyl group. This is a standard transformation that can be accomplished under mild conditions.

Protocol 2.1: Synthesis of 4-(Trifluoromethylthio)phenyl Acetate

Materials:

-

4-(Trifluoromethylthio)phenol

-

Acetic anhydride

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolution: Dissolve 4-(Trifluoromethylthio)phenol (1.0 mmol, 1.0 equiv) in DCM (10 mL) in a round-bottom flask.

-

Base Addition: Add pyridine (1.5 mmol, 1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

-

Scientist's Note: Pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the acetic acid byproduct and driving the reaction to completion.

-

-

Acetylation: Slowly add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting 4-(Trifluoromethylthio)phenyl acetate is often of sufficient purity for subsequent use, but can be further purified by chromatography if necessary.

Data Summary

The following table summarizes typical conditions and outcomes for the key trifluoromethylthiolation step.

| Catalyst System | SCF3 Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| FeCl3 / Ph2Se | N-Trifluoromethylthiosaccharin | DCM | RT | 3 | >90 | [6] |

| BF3·Et2O | N-Trifluoromethylsulfanylaniline | DCM | RT | 1-24 | 70-95 | [5] |

| Triflic Acid | N-Trifluoromethylsulfanylaniline | DCM | RT | 1-24 | 60-90 | [5] |

Emerging Catalytic Frontiers: Photoredox Catalysis

While transition-metal and Lewis acid catalysis are well-established, photoredox catalysis is an emerging, powerful alternative.[7] These methods often proceed under very mild conditions using visible light to generate reactive radical species.[8][9][10] For S-trifluoromethylation, a photocatalyst can be excited by light, enabling a single electron transfer (SET) process with an appropriate SCF3 source to generate a trifluoromethylthio radical, which can then be trapped by a suitable substrate.[8][9] While direct application to phenyl acetate is still developing, this area represents a promising future direction for C-H functionalization.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Thiolation | Inactive catalyst (moisture). | Ensure anhydrous conditions and use freshly opened or purified reagents and solvents. |

| Poor reactivity of phenol substrate. | For electron-deficient phenols, consider a stronger Lewis acid (e.g., Triflic acid) or higher reaction temperature.[5] | |

| Mixture of ortho/para Isomers | Sterically unhindered phenol. | While inherently para-selective, some ortho product is possible. Improve purification by HPLC or use a bulkier directing group if derivatization is an option. |

| Incomplete Acetylation | Insufficient base or acetylating agent. | Increase equivalents of pyridine and acetic anhydride. Ensure starting phenol is dry. |

| Sterically hindered phenol. | Use a more reactive acylating agent like acetyl chloride, or a stronger acylation catalyst such as DMAP (4-Dimethylaminopyridine). |

References

- Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877.

- Rafiu, R., Aryal, P., et al. (2025). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols.

- BenchChem. (2025). A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond.

- Beier, P., et al. (2015).

- Rafiu, R., Aryal, P., & Reddy, V. P. (2024). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols.

- Visible light-induced radical umpolung chemistry is utilized to synthesize trifluoromethylated unnatural α-amino acid and amine derivatives.

- Rafiu, R., Aryal, P., et al. (2025).

- Shen, Y., et al. (2015).

- Shen, Y. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry.

- Shen, Y., et al. (2015).

- Al-Ameri, F., et al. (2023).

- Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022). Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 8. "Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thio" by Raheemat Rafiu, Puspa Aryal et al. [scholarsmine.mst.edu]

- 9. researchgate.net [researchgate.net]

- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]

Application Note: Kinetic Profiling & Cross-Coupling of 4-(Trifluoromethylthio)phenyl Acetate

Executive Summary

This guide details the kinetic profiling and cross-coupling protocols for 4-(Trifluoromethylthio)phenyl acetate , a substrate combining a challenging electrophile (phenyl acetate) with a high-value pharmacophore (the

While Palladium (Pd) catalysis is standard for aryl halides, Nickel (Ni) catalysis is the superior method for activating the inert C–O bond of phenyl acetates. This protocol focuses on the Ni(COD)

Chemical Profile & Mechanistic Strategy[1][2][3][4][5][6][7][8][9]

Substrate Analysis

-

Molecule: 4-(Trifluoromethylthio)phenyl acetate

-

Role: Electrophile in Suzuki-Miyaura type coupling.

-

Key Features:

-

Acetate Leaving Group (

): A "pseudohalide" with a high activation barrier. Requires electron-rich, bulky ligands on Ni(0) to facilitate Oxidative Addition (OA). -

Trifluoromethylthio Group (

): A strong electron-withdrawing group (EWG) with high lipophilicity (Hansch -

Selectivity Challenge: The catalyst must differentiate between the C–O bond (target) and the C–S bond (potential side reaction). However, the

C–O bond in acetates is generally more reactive toward Ni(0)/PCy

-

Mechanistic Cycle (Ni-Catalyzed)

The reaction follows a Ni(0)/Ni(II) catalytic cycle. The rate-determining step (RDS) for phenyl acetates is typically Oxidative Addition .

Figure 1: Catalytic cycle for the Ni-catalyzed cross-coupling of phenyl acetates. The electron-deficient nature of the 4-

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethylthio)phenyl Acetate

Rationale: Commercial availability is variable. In-house synthesis ensures purity, critical for kinetic accuracy.

Reagents:

-

4-(Trifluoromethylthio)phenol (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

DMAP (4-Dimethylaminopyridine) (1 mol%)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step:

-

Charge: In a dry round-bottom flask, dissolve 4-(trifluoromethylthio)phenol (e.g., 10 mmol) in anhydrous DCM (30 mL).

-

Base Addition: Add Triethylamine followed by catalytic DMAP at 0°C.

-

Acetylation: Dropwise add Acetic Anhydride. Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitor: Check via TLC (Hexane/EtOAc 8:1). The phenol spot should disappear.

-

Workup: Quench with saturated NaHCO

. Extract with DCM ( -

Purification: Dry over Na

SO -

Validation: Verify structure via

H NMR (singlet ~2.3 ppm for acetate methyl) and

Protocol B: Kinetic Profiling (RPKA)

Rationale: To determine the reaction order and verify if the

Equipment:

-

In-situ IR ReactIR (preferred) or GC-FID with internal standard.

-

Glovebox or Schlenk line (Strict

/moisture exclusion is vital for Ni(0)).

Standard Reaction Conditions:

-

Catalyst: Ni(COD)

(10 mol%) -

Ligand: PCy

(20 mol%) -

Substrate: 4-(Trifluoromethylthio)phenyl acetate (0.5 M)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Base: K

PO -

Solvent: Toluene or Dioxane (anhydrous)

-

Temp: 80°C

Workflow:

-

Baseline: Collect background spectrum of solvent + internal standard (e.g., dodecane).

-

Catalyst Activation: Mix Ni(COD)

and PCy -

Substrate Injection: Add the acetate substrate. Start data collection.

-

Monitoring: Track the disappearance of the carbonyl stretch (

) and appearance of the product. -

Sampling (if no IR): Take 50

L aliquots every 10 mins into quench vials (EtOAc + 0.1M HCl), analyze via GC.

Data Analysis (VTNA): Use Variable Time Normalization Analysis to determine kinetics without assuming a rate law.

-

Plot [Product] vs. t * [Cat]^1: If curves overlay for different catalyst loadings, the reaction is 1st order in Catalyst .

-

Plot [Product] vs. t * [Substrate]^0: If rates are independent of initial concentration, it is 0th order in Substrate (unlikely for acetates; usually 1st order due to difficult oxidative addition).

Protocol C: Preparative Cross-Coupling

Rationale: Scalable synthesis of the biaryl product.

-

Setup: Inside a glovebox, charge a pressure tube with Ni(COD)

(5 mol%), PCy -

Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).

-

Substrate: Add 4-(Trifluoromethylthio)phenyl acetate (1.0 equiv).

-

Reaction: Seal tube, remove from glovebox, and heat to 80-100°C for 12-16 hours.

-

Workup: Cool, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

-

Purification: Silica gel chromatography. Note: The biaryl product will be less polar than the starting ester.

Kinetic Data Summary & Expectations

Based on electronic parameters, the following trends are expected when comparing 4-(Trifluoromethylthio)phenyl acetate to other acetates:

| Parameter | Value / Trend | Mechanistic Implication |

| Hammett | Strong EWG. Accelerates Oxidative Addition (OA) of Ni(0) into C-O bond. | |

| Reaction Rate ( | Reacts faster than unsubstituted phenyl acetate. | |

| Rate Law | Rate = | Typical for difficult OA. Rate depends on Catalyst and Substrate conc. |

| Activation Energy ( | Lower than | The EWG stabilizes the anionic character of the transition state during OA. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Deactivation (Oxidation) | Ensure strict |

| Hydrolysis | Wet Solvent / Base | Use anhydrous toluene and oven-dried K |

| Homocoupling | Slow Transmetalation | Increase Boronic Acid equivalents (to 2.0 eq). Switch solvent to Dioxane (increases solubility of base). |

| C-S Cleavage | Over-reaction | The |

References

-

Nickel-Catalyzed Cross-Coupling of Aryl Esters

- Title: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Carboxyl

- Source:J. Am. Chem. Soc.2008, 130, 14422.

-

URL:[Link]

-

Electronic Effects of SCF3 Group

- Title: The Trifluoromethylthio Group in Medicinal Chemistry: An Upd

- Source:ChemMedChem2018, 13, 1.

-

URL:[Link]

-

Reaction Progress Kinetic Analysis (RPKA)

- Title: Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Mechanistic Studies.

- Source:Angew. Chem. Int. Ed.2005, 44, 3806.

-

URL:[Link]

-

Synthesis of Trifluoromethylthiolated Phenols

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(Trifluoromethylthio)phenyl Acetate Synthesis

Case ID: SCF3-PA-SYNTH Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Diagnostic Triage

The synthesis of 4-(Trifluoromethylthio)phenyl acetate often fails due to a misunderstanding of the electronic effects of the trifluoromethylthio (-SCF

The -SCF

Use the matrix below to identify your specific failure mode:

| Symptom | Probable Cause | Technical Explanation |

| No Reaction / SM Recovery | Deactivated Substrate | You attempted direct electrophilic trifluoromethylthiolation (e.g., using Billard's or Shen's reagent) on phenyl acetate. The acetate group is not activating enough to overcome the energy barrier for S |

| Wrong Isomer (Ortho) | Directing Group Conflict | If reaction occurred, the acetate group (ortho/para director) competes with steric hindrance. Electrophilic attack often favors ortho positions if para is blocked or deactivated, leading to inseparable mixtures. |

| Loss of Acetate (Phenol Product) | Hydrolysis | You used a metal-mediated cross-coupling (e.g., CuSCF |

| Low Yield (Acetylation Step) | Reduced Nucleophilicity | You successfully made 4-(trifluoromethylthio)phenol but the acetylation failed. The electron-withdrawing -SCF |

Recommended Workflows (The "Fix")

We recommend abandoning direct functionalization of phenyl acetate.[2] Instead, adopt one of the two validated pathways below.

Protocol A: The Convergent Route (Gold Standard)

Best for: High purity, scalability, and reliability.

Logic: Introduce the sensitive -SCF

Step 1: Synthesis of 4-(Trifluoromethylthio)phenol

-

Reagents: Phenol, N-(Trifluoromethylthio)saccharin (Shen's Reagent), BF

Et -

Mechanism: Lewis-acid activated electrophilic aromatic substitution.[1][2]

-

Procedure:

Step 2: Catalytic Acetylation

-

Reagents: 4-(Trifluoromethylthio)phenol, Acetic Anhydride (Ac

O), Pyridine, DMAP. -

Critical Insight: Because -SCF

pulls electron density from the ring, the phenol is "cooler" (less nucleophilic). Pyridine alone may be too slow.[1][2] 4-Dimethylaminopyridine (DMAP) is mandatory as a hyper-nucleophilic acyl transfer catalyst.[1][2] -

Protocol:

-

Dissolve 4-(trifluoromethylthio)phenol (1.0 mmol) in dry CH

Cl -

Add Pyridine (2.0 equiv) and DMAP (5 mol%).

-

Cool to 0 °C. Add Ac

O (1.5 equiv) dropwise. -

Monitor by TLC (approx. 1 h).

-

Quench: Wash with 1M HCl (to remove pyridine)

Sat. NaHCO

-

Protocol B: The Cross-Coupling Route

Best for: Late-stage functionalization if you already have 4-iodophenyl acetate. Logic: Use Copper(I) to mediate the formation of the C–S bond. Warning: Strict anhydrous conditions are required to preserve the ester.

-

Reagents: (bpy)CuSCF

(pre-formed complex) OR AgSCF -

Solvent: Anhydrous Diglyme or DMF (Must be <50 ppm H

O).[2] -

Protocol:

-

In a glovebox or under Argon, mix 4-iodophenyl acetate (1.0 equiv), AgSCF

(1.5 equiv), CuI (1.5 equiv), and bipyridine (2.0 equiv). -

Heat to 80 °C for 12 hours.

-

Troubleshooting: If you observe phenol formation, your solvent was wet.[2] Add 3Å molecular sieves to the reaction vessel.

-

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process to salvage your synthesis.

Figure 1: Decision tree for selecting the correct synthetic pathway based on starting material and failure mode.

Technical FAQs

Q: Why can't I just use trifluoromethanesulfenyl chloride (CF

Q: My acetate ester keeps falling off during the Copper coupling. Can I use a different protecting group? A: Yes. If the acetate is too labile for your cross-coupling conditions, switch to a Pivalate (Pv) or TBS protecting group for the iodide coupling step. These are more stable to the basic conditions often required for Cu-catalysis.[1][2] You can then deprotect and re-acetylate at the end, though this adds two steps.

Q: Is the -SCF

Q: I see a side product with M+ = 238. What is it?

A: This is likely the disulfide dimer . If your SCF

References

-

Xu, C., Ma, B., & Shen, Q. (2014). "N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Broadly Applicable Trifluoromethylthiolating Reagent."[1][4] Angewandte Chemie International Edition, 53(21), 5390–5394.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

-

Yin, G., et al. (2012). "Copper-Mediated Trifluoromethylthiolation of Aryl Halides." Journal of the American Chemical Society, 134(12), 5524–5527.

-

Valentini, F., et al. (2022).[5][6] "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry, 10.

Sources

- 1. enamine.net [enamine.net]

- 2. 4-(Trifluoromethyl)phenyl acetate | C9H7F3O2 | CID 2779748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. art.torvergata.it [art.torvergata.it]

- 6. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

"improving yield and purity of 4-(Trifluoromethylthio)phenyl acetate"

An Application Scientist's Guide to Synthesizing 4-(Trifluoromethylthio)phenyl Acetate

Welcome to the technical support center for the synthesis and purification of 4-(Trifluoromethylthio)phenyl acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate challenges and optimize your results.

I. Foundational Synthesis Protocol

The acetylation of 4-(Trifluoromethylthio)phenol presents a unique set of challenges primarily due to the electronic properties of the starting material. The phenolic oxygen is less nucleophilic compared to aliphatic alcohols because its lone pairs are delocalized into the aromatic ring.[1] This reduced nucleophilicity necessitates the use of a more reactive acetylating agent than acetic acid, such as acetic anhydride or acetyl chloride, to achieve efficient conversion.[1]

Recommended Starting Protocol: Base-Catalyzed Acetylation

This protocol utilizes a mild base catalyst, which enhances the nucleophilicity of the phenol by deprotonating it to the more reactive phenoxide ion.[1]

Experimental Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-(Trifluoromethylthio)phenol (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran, approx. 0.2 M).

-

Addition of Base: Add a mild organic base such as Pyridine or Triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-(Trifluoromethylthio)phenyl acetate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 4-(Trifluoromethylthio)phenyl acetate.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category: Low or No Yield

Q1: My reaction is very slow or has stalled completely. What is the likely cause and how can I fix it?

A1: Stalled reactions are often due to insufficient activation of the reactants.

-

Cause (Insufficient Nucleophilicity): Phenols are inherently less reactive than alcohols.[1] While a base like pyridine helps, it may not be sufficient if your starting material is impure or if there are acidic impurities quenching the base.

-

Solution 1 (Stronger Base): Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) to more effectively generate the phenoxide. However, be cautious as this can promote side reactions.

-

Cause (Insufficient Electrophilicity): While acetic anhydride is generally effective, an alternative is needed for particularly stubborn reactions.

-

Solution 2 (Acid Catalysis): An alternative to base catalysis is to use a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3] The acid protonates the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon much more electrophilic and susceptible to attack by the weakly nucleophilic phenol.[1] A catalytic amount (1-5 mol%) is typically sufficient.

-

Solution 3 (More Reactive Acylating Agent): Acetyl chloride is more electrophilic than acetic anhydride and can be used. However, it reacts vigorously and produces HCl gas, requiring careful handling and an appropriate base (like pyridine) to act as an acid scavenger.[4]

Q2: I'm using an acid catalyst but my yield is still low. What factors should I consider?

A2: When using acid catalysis, equilibrium and reaction conditions are critical.

-

Cause (Equilibrium): Esterification is a reversible reaction.[2][5] The accumulation of the byproduct (acetic acid when using acetic anhydride) can drive the equilibrium back to the starting materials.

-

Solution: While not as critical as with Fischer esterification using carboxylic acid, ensuring anhydrous conditions is important. Driving the reaction to completion with a slight excess of the acetylating agent can also help.

-

Cause (Temperature & Time): The reaction may simply need more time or thermal energy. Typical temperatures range from 60–110 °C.[2]

-

Solution: Increase the reaction time and monitor by TLC. If the reaction is still slow, consider gently heating to reflux. Be aware that excessive heat can promote side reactions.[2]

| Catalyst System | Typical Conditions | Pros | Cons |

| Pyridine/Ac₂O | 0 °C to RT, 2-4h | Mild, high yield for many phenols | Can be slow, pyridine removal necessary |

| H₂SO₄/Ac₂O | RT to Reflux, 1-10h | Strong activation, inexpensive | Can cause charring, potential for Fries rearrangement, harsh workup |

| TfOH/Ac₂O | RT, 1h | Extremely powerful catalyst, fast reactions[6] | Expensive, can strongly promote Fries rearrangement[6] |

Category: Purity Issues

Q3: My final product is contaminated with a significant amount of starting material. How can I improve the purification?

A3: Unreacted starting material is a common impurity.

-

Cause: Incomplete reaction (see "Low Yield" section).

-

Solution (Workup): During the workup, you can remove the acidic 4-(Trifluoromethylthio)phenol by washing the organic layer with a mild aqueous base like 1 M NaOH. Caution: A strong base or prolonged exposure can hydrolyze your desired ester product.[7] Perform this wash quickly and at a low temperature (0-5 °C).

-

Solution (Chromatography): Optimize your column chromatography. The starting phenol is more polar than the product ester. Use a less polar eluent system initially to ensure good separation. A gradient elution from 5% to 20% ethyl acetate in hexanes is a good starting point.

Q4: I see an unexpected byproduct in my NMR spectrum with aromatic peaks shifted downfield. What could it be?

A4: This is a classic indicator of the Fries Rearrangement , a common side reaction in the acylation of phenols under acid catalysis.[6]

-

Mechanism: The acid catalyst can promote the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically at the ortho or para positions, to form C-acylated products (hydroxyphenyl ketones).

-

Prevention:

-

Avoid Strong Lewis/Brønsted Acids: This side reaction is most prevalent with strong acids like AlCl₃, H₂SO₄, and TfOH, especially at elevated temperatures.[6]

-

Use Base Catalysis: The base-catalyzed method described in the foundational protocol is much less likely to cause this rearrangement.

-

Lower the Temperature: If you must use an acid catalyst, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

-

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common synthesis issues.

III. Analytical Methods for Purity Determination

Ensuring the purity of your final product is critical. A multi-technique approach is recommended.

-

Thin Layer Chromatography (TLC): For rapid reaction monitoring and fraction analysis during chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural confirmation and purity assessment. Look for the disappearance of the phenolic -OH proton and the appearance of the acetyl methyl singlet (around 2.3 ppm) in the ¹H NMR. ¹⁹F NMR is crucial to confirm the integrity of the -SCF₃ group.

-

Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying low-level impurities and confirming the molecular weight of the product.[8]

References

-

Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]

-

Prakash, C. et al. (2014). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Molecules, 19(11), 18274-18287. [Link]

-

Pawar, S. S. et al. (2020). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 5(2), 1156-1168. [Link]

-

Khan Academy. (n.d.). Esterification of phenols. Khan Academy. [Link]

- Lin, K. F. (1998). U.S. Patent No. 5,808,130. U.S.

-

LookChem. (n.d.). 4-(TRIFLUOROMETHYLTHIO)PHENYLACETIC ACID. LookChem. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl acetate. National Center for Biotechnology Information. [Link]

-

Nottebohm, M. et al. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 7(1), 1-10. [Link]

-

Reddy, T. S. et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(2), 239-251. [Link]

-

Pirrung, M. C. et al. (2007). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules, 12(7), 1305-1314. [Link]

-

Batra, P. C., & Rozdon, O. N. (1949). Acetylation of phenols using acetic acid. Proceedings of the Indian Academy of Sciences - Section A, 29(5), 349-352. [Link]

-

Reddy, T. S. et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of phenyl trifluoroacetate. PrepChem.com. [Link]

-

Organic Syntheses. (n.d.). Fluoromethyl Phenyl Sulfone. Organic Syntheses. [Link]

- CN104418727A. (2015). Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

Wdowik, T. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]

-

Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]

-

Beilstein Journals. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry. [Link]

-

PubMed. (1977). A novel synthesis of trifluoromethylthioacetic acid. Journal of Organic Chemistry. [Link]

-

Joubert, J. et al. (2003). Trifluoroacetamides from Amino Alcohols as Nucleophilic Trifluoromethylating Reagents. Angewandte Chemie International Edition, 42(26), 3133-3136. [Link]

-

ResearchGate. (n.d.). Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Trifluoromethylthiolation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. ResearchGate. [Link]

- CN105646306A. (2016). Preparation method of 4-methylthio phenylacetic acid.

-

Wang, F. et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Organic Chemistry Frontiers, 9(17), 4643-4648. [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

PubMed. (2024). Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP). Organic Letters. [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 4. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

"degradation pathways of 4-(Trifluoromethylthio)phenyl acetate under experimental conditions"

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethylthio)phenyl acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies involving this compound. The insights provided are grounded in established chemical principles and data from analogous compounds to ensure scientific integrity.

I. Overview of Stability and Degradation

4-(Trifluoromethylthio)phenyl acetate is a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethylthio (-SCF3) group, such as enhanced lipophilicity and metabolic stability.[1][2][3] However, like all chemical entities, it is susceptible to degradation under certain experimental conditions. Understanding these degradation pathways is crucial for accurate data interpretation, formulation development, and ensuring the integrity of your research.

The primary point of lability in the 4-(Trifluoromethylthio)phenyl acetate molecule is the ester linkage, which is susceptible to hydrolysis. The trifluoromethylthio group itself is generally stable due to its strong electron-withdrawing nature.[2][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-(Trifluoromethylthio)phenyl acetate?

A1: The principal degradation pathway is the hydrolysis of the acetate ester bond. This can be catalyzed by acid or base, or it can occur neutrally, albeit at a slower rate. This hydrolysis yields 4-(trifluoromethylthio)phenol and acetic acid. Under strongly oxidative conditions, oxidation of the sulfur atom is a possibility, though the trifluoromethyl group provides some steric and electronic protection.

Q2: I am observing a lower than expected yield in my reaction where 4-(Trifluoromethylthio)phenyl acetate is a starting material. Could degradation be the cause?

A2: Yes, degradation is a common cause of low yields.[4] If your reaction conditions involve the presence of water, acids, or bases, even in catalytic amounts, hydrolysis of the ester may be occurring.[5] This is particularly true if the reaction is run at elevated temperatures or for extended periods. We recommend analyzing a sample of your crude reaction mixture by a suitable technique like HPLC or LC-MS to check for the presence of 4-(trifluoromethylthio)phenol, the primary hydrolysis product.

Q3: My analytical results (e.g., NMR, LC-MS) show a peak corresponding to 4-(trifluoromethylthio)phenol. How did this form?

A3: The presence of 4-(trifluoromethylthio)phenol is a strong indicator of the hydrolysis of the parent compound's acetate ester group.[4] This can happen during the reaction itself, during aqueous work-up procedures, or even during storage if the sample is exposed to moisture.[5]

Q4: How does the trifluoromethylthio (-SCF3) group affect the stability of the acetate ester?

A4: The trifluoromethylthio group is strongly electron-withdrawing. This property can influence the susceptibility of the ester bond to hydrolysis. The electron-withdrawing nature of the -SCF3 group makes the phenolic oxygen a better-leaving group, which can accelerate the rate of hydrolysis compared to unsubstituted phenyl acetate.

Q5: What are the best practices for storing 4-(Trifluoromethylthio)phenyl acetate to minimize degradation?

A5: To minimize degradation, 4-(Trifluoromethylthio)phenyl acetate should be stored in a tightly sealed, airtight container to protect it from moisture.[4] Storage in a cool, dark, and dry place is recommended. Using an inert atmosphere (e.g., argon or nitrogen) can also be beneficial for long-term storage.

Q6: Can enzymes in biological matrices degrade 4-(Trifluoromethylthio)phenyl acetate?

A6: Yes, it is plausible that esterases present in biological matrices (e.g., plasma, tissue homogenates) could catalyze the hydrolysis of the acetate ester. While the C-F bonds in the trifluoromethyl group are highly stable and resistant to enzymatic cleavage, the ester linkage is a common target for metabolic enzymes.[6][7] If working with biological systems, it is important to consider enzymatic degradation as a potential pathway.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

| Issue | Potential Cause | Troubleshooting Steps & Recommendations | Potential Quantitative Impact |

| Low Product Yield in Synthesis | Hydrolysis of the acetate ester during reaction or work-up. | - Ensure all solvents and reagents are anhydrous. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - If an aqueous work-up is necessary, use neutral or mildly acidic conditions and minimize contact time.[5] - Avoid high temperatures during work-up and purification steps. | Significant decrease in yield. |

| Appearance of Impurity Peaks in Analytical Chromatogram (e.g., HPLC) | Degradation of the compound to 4-(trifluoromethylthio)phenol. | - Co-inject a standard of 4-(trifluoromethylthio)phenol to confirm the identity of the impurity peak. - Review storage conditions of the sample and analytical standards. - For stability studies, ensure the analytical method is properly validated as stability-indicating.[8] | Appearance of new peaks, decrease in the main peak area. |

| Inconsistent Results in Biological Assays | Enzymatic hydrolysis of the acetate ester in the assay medium. | - Prepare stock solutions in an anhydrous solvent (e.g., DMSO) and add to the assay medium immediately before the experiment. - Include control experiments to assess the stability of the compound in the assay medium over the time course of the experiment. - Consider using esterase inhibitors if appropriate for the experimental design. | Variable and non-reproducible assay results. |

| Product Decomposition During Purification | Hydrolysis of the acetate group on silica gel or during distillation. | - For column chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. - If distillation is required, use the lowest possible temperature and pressure. | Loss of product during purification. |

IV. Experimental Protocols

Protocol 1: Monitoring Hydrolytic Stability by HPLC

This protocol provides a general framework for assessing the stability of 4-(Trifluoromethylthio)phenyl acetate under different pH conditions.

-

Preparation of Buffer Solutions: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Sample Preparation: Prepare a stock solution of 4-(Trifluoromethylthio)phenyl acetate in a suitable organic solvent (e.g., acetonitrile). Spike this stock solution into each buffer to a final concentration of approximately 100 µg/mL.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench any further degradation by adding an equal volume of mobile phase.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 reverse-phase column is often suitable.[4] Monitor the disappearance of the parent compound and the appearance of the 4-(trifluoromethylthio)phenol peak.

-

Data Analysis: Plot the percentage of the remaining 4-(Trifluoromethylthio)phenyl acetate against time for each pH condition to determine the degradation kinetics.